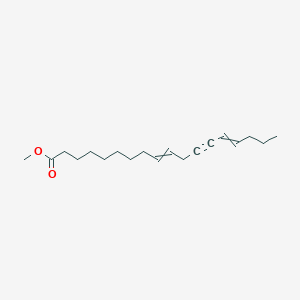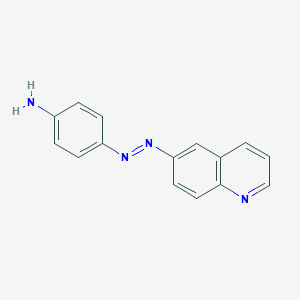
Methyl n-(tert-butoxycarbonyl)valyltryptophanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl n-(tert-butoxycarbonyl)valyltryptophanate is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl n-(tert-butoxycarbonyl)valyltryptophanate typically involves the protection of the amino group of valine with a BOC group, followed by coupling with tryptophan. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl n-(tert-butoxycarbonyl)valyltryptophanate can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the BOC protecting group.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are used for deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected peptide, oxidized tryptophan derivatives, and substituted peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl n-(tert-butoxycarbonyl)valyltryptophanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Wirkmechanismus
The mechanism of action of methyl n-(tert-butoxycarbonyl)valyltryptophanate involves its interaction with specific molecular targets, such as enzymes and receptors. The BOC group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, influencing protein synthesis and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl n-(tert-butoxycarbonyl)glycylvalyltryptophanate: Similar structure but with a glycine residue instead of valine.
Methyl n-(tert-butoxycarbonyl)valylphenylalaninate: Contains phenylalanine instead of tryptophan.
Uniqueness
Methyl n-(tert-butoxycarbonyl)valyltryptophanate is unique due to the presence of both valine and tryptophan residues, which confer specific chemical and biological properties. The combination of these amino acids allows for unique interactions and applications in peptide synthesis and research .
Eigenschaften
CAS-Nummer |
41863-58-5 |
|---|---|
Molekularformel |
C22H31N3O5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
methyl 3-(1H-indol-3-yl)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate |
InChI |
InChI=1S/C22H31N3O5/c1-13(2)18(25-21(28)30-22(3,4)5)19(26)24-17(20(27)29-6)11-14-12-23-16-10-8-7-9-15(14)16/h7-10,12-13,17-18,23H,11H2,1-6H3,(H,24,26)(H,25,28) |
InChI-Schlüssel |
AIHJFGQZJBMYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


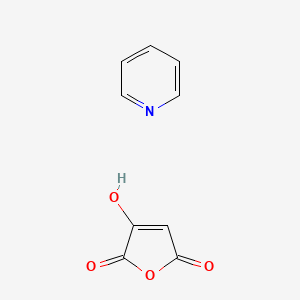
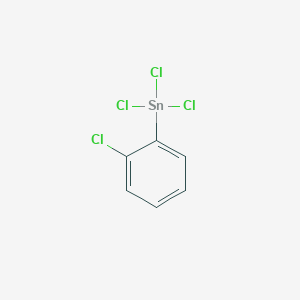


![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
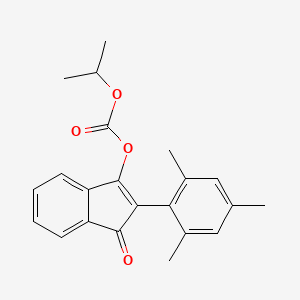
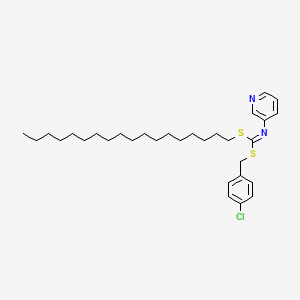
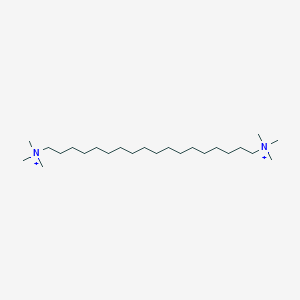
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
![2-Butoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14653648.png)
![6-Hydrazinyltetrazolo[1,5-b]pyridazine](/img/structure/B14653659.png)
